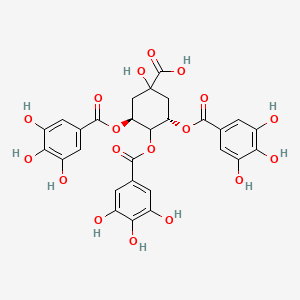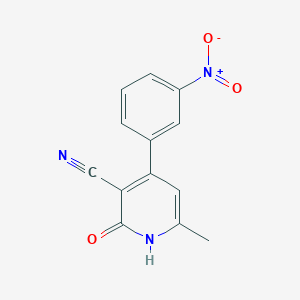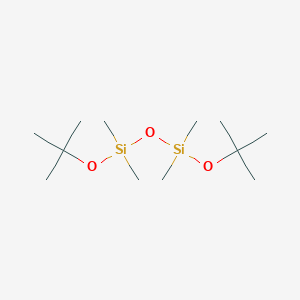
1,3-Di-tert-butoxy-1,1,3,3-tetramethyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disiloxane, 1,5-bis(1,1-dimethylethyl)-2,2,4,4-tetramethyl- is a silicon-based compound with the molecular formula C12H30OSi2. It is a member of the disiloxane family, which are characterized by the presence of two silicon atoms connected by an oxygen atom. This compound is known for its unique structural properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disiloxane, 1,5-bis(1,1-dimethylethyl)-2,2,4,4-tetramethyl- typically involves the reaction of chlorosilanes with alcohols or water. One common method is the hydrolysis of chlorosilanes in the presence of a base, such as sodium hydroxide, to form the corresponding disiloxane. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Disiloxane, 1,5-bis(1,1-dimethylethyl)-2,2,4,4-tetramethyl- is carried out in large-scale reactors where chlorosilanes are reacted with water or alcohols under controlled conditions. The process involves the use of catalysts to enhance the reaction rate and yield. The final product is then purified through distillation or other separation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Disiloxane, 1,5-bis(1,1-dimethylethyl)-2,2,4,4-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The silicon atoms in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted siloxanes depending on the nucleophile used.
Applications De Recherche Scientifique
Disiloxane, 1,5-bis(1,1-dimethylethyl)-2,2,4,4-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other silicon-based compounds and as a reagent in organic synthesis.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of silicone-based lubricants, sealants, and coatings.
Mécanisme D'action
The mechanism of action of Disiloxane, 1,5-bis(1,1-dimethylethyl)-2,2,4,4-tetramethyl- involves its interaction with various molecular targets and pathways. The silicon-oxygen-silicon backbone provides flexibility and stability, allowing the compound to interact with different substrates. In biological systems, it can form stable interactions with proteins and other biomolecules, making it useful in drug delivery and medical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethyldisiloxane: Another disiloxane compound with a simpler structure.
Octamethylcyclotetrasiloxane: A cyclic siloxane with similar properties.
Polydimethylsiloxane: A polymeric siloxane with widespread industrial applications.
Uniqueness
Disiloxane, 1,5-bis(1,1-dimethylethyl)-2,2,4,4-tetramethyl- is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its high thermal stability, low surface tension, and biocompatibility make it particularly valuable in specialized applications where other siloxanes may not perform as effectively.
Propriétés
Numéro CAS |
10175-46-9 |
|---|---|
Formule moléculaire |
C12H30O3Si2 |
Poids moléculaire |
278.53 g/mol |
Nom IUPAC |
[dimethyl-[(2-methylpropan-2-yl)oxy]silyl]oxy-dimethyl-[(2-methylpropan-2-yl)oxy]silane |
InChI |
InChI=1S/C12H30O3Si2/c1-11(2,3)13-16(7,8)15-17(9,10)14-12(4,5)6/h1-10H3 |
Clé InChI |
RTYHBJMNRAJNSK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)O[Si](C)(C)O[Si](C)(C)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


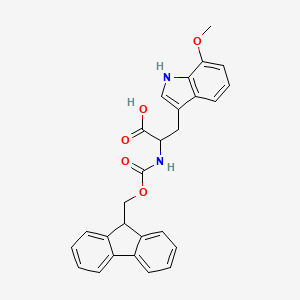
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083457.png)
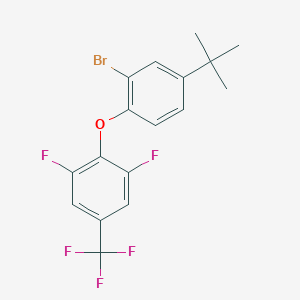
![8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene](/img/structure/B14083459.png)
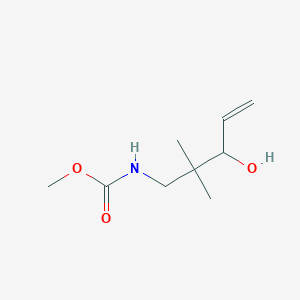

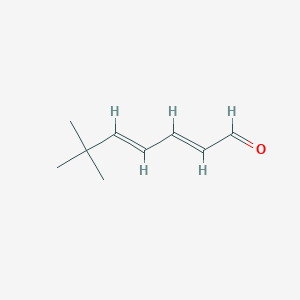
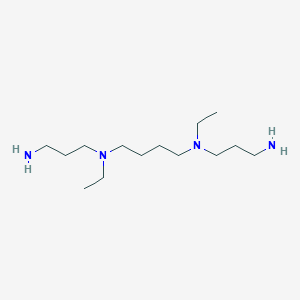
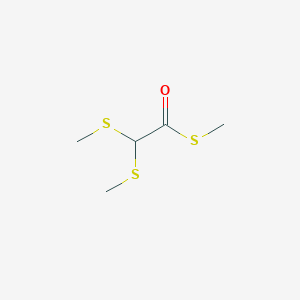
![(9S,10R,11S,13S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14083510.png)


